molecular formula C16H16BrNO B5841205 N-(4-bromo-3-methylphenyl)-3-phenylpropanamide

N-(4-bromo-3-methylphenyl)-3-phenylpropanamide

Cat. No.: B5841205
M. Wt: 318.21 g/mol
InChI Key: PDEWNLBVLMVJFY-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-3-phenylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-methylphenyl)-3-phenylpropanamide typically involves the reaction of 4-bromo-3-methylbenzoic acid with phenylpropanamide under specific conditions. One common method is the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-bromo-3-methylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation Reactions: Carboxylic acids or aldehydes.

    Reduction Reactions: Amines.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3-phenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the amide group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • N-(4-bromo-3-methylphenyl)benzamide
  • N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide

Uniqueness: N-(4-bromo-3-methylphenyl)-3-phenylpropanamide is unique due to its specific structural features, such as the combination of a bromine atom, a methyl group, and a propanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-12-11-14(8-9-15(12)17)18-16(19)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEWNLBVLMVJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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